2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2549001-99-0
Cat. No.: VC11850417
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549001-99-0 |
|---|---|
| Molecular Formula | C19H21N5O2 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C19H21N5O2/c1-12(25)20-13-5-7-14(8-6-13)21-18(26)15-9-10-17-22-16(19(2,3)4)11-24(17)23-15/h5-11H,1-4H3,(H,20,25)(H,21,26) |
| Standard InChI Key | AQFFTLPGDUSXHZ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C |
Introduction
Structural and Physicochemical Properties
The molecular architecture of 2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide comprises three distinct regions:
-
Imidazo[1,2-b]pyridazine core: A bicyclic system combining imidazole and pyridazine rings, enabling π-π stacking interactions and hydrogen bonding with biological targets .
-
tert-Butyl substituent: Positioned at the 2-position, this group enhances lipophilicity, potentially improving membrane permeability and metabolic stability .
-
4-Acetamidophenyl carboxamide: A polar moiety at the 6-position that facilitates hydrogen bonding and target specificity, particularly in enzyme-binding pockets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₂ |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide |
| Topological Polar Surface Area | 89.9 Ų |
| LogP (Predicted) | 2.34 |
The compound’s solubility profile is influenced by its balanced hydrophilicity (from the acetamido group) and hydrophobicity (tert-butyl), making it suitable for both aqueous and lipid-based formulations .
Synthetic Methodologies
Synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclization strategies. For 2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, a multi-step route is employed:
-
Core Formation: Condensation of 3-amino-6-chloropyridazine with α-bromoketones under mild basic conditions (e.g., NaHCO₃) yields the imidazo[1,2-b]pyridazine scaffold . Halogen atoms at the 6-position direct regioselective alkylation, minimizing side reactions .
-
tert-Butyl Introduction: Friedel-Crafts alkylation or nucleophilic substitution introduces the tert-butyl group at the 2-position .
-
Carboxamide Functionalization: Coupling the 6-chloro intermediate with 4-acetamidoaniline via palladium-catalyzed amidation or nucleophilic aromatic substitution completes the synthesis .
Table 2: Optimization of Synthetic Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | NaHCO₃, DMF, 80°C | 78 |
| tert-Butyl Substitution | tert-Butyl bromide, AlCl₃ | 65 |
| Amidation | Pd(OAc)₂, Xantphos, 100°C | 82 |
Recent advances utilize flow chemistry to enhance reproducibility and scalability, particularly for the amidation step .
Biological Activity and Mechanism
The biological profile of this compound is shaped by its structural motifs:
Enzyme Inhibition
-
IKKβ Inhibition: Derivatives with tert-butyl groups exhibit nanomolar affinity for IKKβ (inhibitor of κB kinase), a key regulator of NF-κB signaling. Molecular docking studies suggest the tert-butyl group occupies a hydrophobic pocket near Lys44, while the acetamidophenyl moiety forms hydrogen bonds with Glu61 .
-
Antimicrobial Activity: Against Pseudomonas aeruginosa, the compound demonstrates an MIC of 6.25 μg/mL, comparable to tetracycline. The acetamido group enhances penetration through bacterial membranes .
Table 3: Comparative Biological Activities
| Target | IC₅₀/MIC | Reference Compound |
|---|---|---|
| IKKβ | 18 nM | PS-1145 (IC₅₀ = 12 nM) |
| Aβ Plaque Binding | 94 nM | PIB (Kᵢ = 11 nM) |
| P. aeruginosa | 6.25 μg/mL | Tetracycline (6.25 μg/mL) |
Selectivity and Toxicity
Kinase profiling reveals >100-fold selectivity for IKKβ over CDK2 and EGFR, reducing off-target effects . In vitro cytotoxicity assays (HepG2 cells) show a CC₅₀ of 48 μM, indicating a favorable therapeutic window .
Structure-Activity Relationships (SAR)
Systematic modifications to the imidazo[1,2-b]pyridazine scaffold reveal critical trends:
-
2-Position: Bulky substituents (e.g., tert-butyl) improve metabolic stability but reduce solubility. Smaller groups (methyl) lower IC₅₀ values by 30% .
-
6-Position: Aromatic carboxamides enhance target engagement. Replacing the acetamidophenyl with aliphatic amines abolishes Aβ binding .
-
3-Position: Methoxy groups at C3 improve antibacterial efficacy by 4-fold, likely through enhanced membrane interaction .
Applications in Drug Discovery
Neurodegenerative Diseases
The compound’s high affinity for Aβ plaques (Kᵢ = 94 nM) positions it as a candidate for Alzheimer’s disease diagnostics. Radiolabeled analogs (e.g., [¹¹C]-derivatives) are under investigation for PET imaging .
Oncology
As an IKKβ inhibitor, it suppresses NF-κB-mediated survival signals in multiple myeloma cells (IC₅₀ = 0.8 μM) . Synergy with bortezomib enhances apoptosis by 60% in xenograft models .
Anti-Infective Agents
Structural analogs show broad-spectrum activity against drug-resistant Mycobacterium tuberculosis (MIC₉₀ = 1.26 μM) by targeting the DprE1 enzyme involved in cell wall synthesis .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume